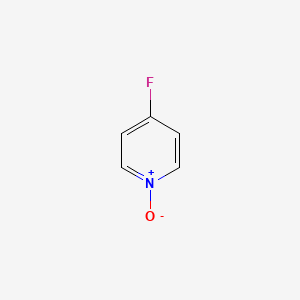

4-Fluoropyridine 1-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-5-1-3-7(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRXJYYAEVHIDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC=C1F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoropyridine 1-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-Fluoropyridine 1-oxide, a fluorinated heterocyclic N-oxide of interest in medicinal chemistry and materials science. This document summarizes available data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.

Core Physical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize its fundamental identifiers and computed properties. Data for related compounds are also provided for comparative purposes.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| Synonyms | 4-Fluoropyridine-N-oxide, 4-fluoro-1-oxidopyridin-1-ium | [1] |

| CAS Number | 124666-05-3 | [2] |

| Molecular Formula | C₅H₄FNO | [1] |

| Molecular Weight | 113.09 g/mol | [1] |

| Physical Property | Value | Notes |

| Melting Point | Data not available | For comparison, 4-Fluoropyridine hydrochloride has a melting point of 100-102 °C. 4-Chloropyridine N-oxide has a melting point of 160 °C (decomposition). |

| Boiling Point | Data not available | - |

| Solubility | Data not available | Pyridine N-oxides are generally soluble in polar organic solvents and show some solubility in water. |

| pKa | Data not available | The pKa of the conjugate acid of the parent Pyridine N-oxide is 0.79. The introduction of an electron-withdrawing fluorine atom at the 4-position is expected to decrease the basicity and thus lower the pKa. |

Spectral Data

| Spectral Data | Expected Characteristics |

| ¹H NMR | Two sets of signals in the aromatic region, each integrating to 2H. The protons ortho to the N-oxide (H2, H6) and meta to the N-oxide (H3, H5) will be doublets coupled to each other and will also show coupling to the fluorine atom. The chemical shifts will be downfield compared to 4-fluoropyridine due to the deshielding effect of the N-oxide group. |

| ¹³C NMR | Five signals are expected in the aromatic region. The carbon atom attached to the fluorine (C4) will show a large one-bond C-F coupling constant. The carbons ortho (C2, C6) and meta (C3, C5) to the N-oxide will also be distinguishable. |

| IR Spectroscopy | Characteristic peaks for the N-O stretching vibration are expected around 1200-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region. |

| UV-Vis Spectroscopy | Pyridine N-oxides typically exhibit π → π* transitions in the UV region. The introduction of a fluorine atom may cause a slight shift in the absorption maximum. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the oxidation of 4-fluoropyridine. While a specific protocol for this reaction is not detailed in the searched literature, a general procedure for the N-oxidation of pyridines can be adapted.

Reaction:

Materials:

-

4-Fluoropyridine

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., m-CPBA in DCM) to the cooled solution of 4-fluoropyridine with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the acidic byproduct.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Determination of Melting Point

The melting point of a solid compound can be determined using a melting point apparatus.

Procedure:

-

A small, dry sample of the crystalline product is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range at which the solid begins to melt and completely becomes a liquid is recorded as the melting point.

Workflow and Pathway Diagrams

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

This diagram outlines the key stages from the starting material to the final purified product, providing a clear visual representation of the experimental process for researchers.

References

An In-depth Technical Guide to 4-Fluoropyridine 1-oxide: Chemical Structure and Bonding

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropyridine 1-oxide is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its chemical properties are defined by the interplay between the electron-withdrawing fluorine atom and the electron-donating N-oxide group, which modulate the electronic characteristics of the pyridine ring. This guide provides a comprehensive overview of the chemical structure, bonding, and synthesis of this compound, supplemented with detailed experimental protocols for analogous compounds and predicted spectroscopic data. The content is structured to serve as a valuable resource for professionals engaged in research and development involving fluorinated pyridines.

Chemical Structure and Properties

This compound possesses a planar aromatic ring structure. The introduction of an oxygen atom to the nitrogen atom of 4-fluoropyridine significantly alters the electronic distribution within the pyridine ring, enhancing its electron-donating capacity and influencing its reactivity.

Table 1: General Properties of this compound [1]

| Property | Value |

| IUPAC Name | 4-fluoro-1-oxidopyridin-1-ium |

| Molecular Formula | C₅H₄FNO |

| Molecular Weight | 113.09 g/mol |

| CAS Number | 124666-05-3 |

| Canonical SMILES | C1=C--INVALID-LINK--[O-] |

| InChI Key | FJRXJYYAEVHIDK-UHFFFAOYSA-N |

Synthesis of this compound

Synthesis of 4-Fluoropyridine (Precursor)

The Balz-Schiemann reaction is a well-established method for the synthesis of 4-fluoropyridine from 4-aminopyridine.[2][3]

Experimental Protocol (Adapted from the synthesis of 4-fluoropyridine): [2]

-

Diazotization: 4-Aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a tetrafluoroboric acid (HBF₄) solution at low temperatures (0-5 °C) to form the diazonium salt, 4-pyridyldiazonium tetrafluoroborate.

-

Thermal Decomposition: The isolated diazonium salt is then thermally decomposed to yield 4-fluoropyridine, nitrogen gas, and boron trifluoride.

-

Purification: The crude product is purified by extraction and distillation to obtain pure 4-fluoropyridine.

N-oxidation of 4-Fluoropyridine

The N-oxidation of pyridines is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

General Experimental Protocol for N-oxidation:

-

Reaction Setup: 4-Fluoropyridine is dissolved in a suitable solvent, such as dichloromethane or chloroform.

-

Addition of Oxidizing Agent: An oxidizing agent, like m-CPBA, is added portion-wise to the solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then dried and the solvent is evaporated. The resulting crude this compound can be purified by crystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Bonding and Structural Analysis

While a crystal structure for this compound is not available in the searched literature, its bonding characteristics can be inferred from computational studies and comparison with related pyridine N-oxides. The N-O bond is best described as a coordinate covalent bond, with the nitrogen atom donating a lone pair of electrons to the oxygen atom. This results in a formal positive charge on the nitrogen and a formal negative charge on the oxygen.

The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The N-oxide group, conversely, is a strong π-donor. This electronic interplay influences the bond lengths and angles within the pyridine ring. It is anticipated that the C-F bond will be relatively short and strong. The N-O bond length in pyridine N-oxides is typically around 1.29-1.35 Å.

Spectroscopic Characterization

Specific experimental spectroscopic data for this compound is not available in the reviewed literature. The following sections provide predicted spectroscopic characteristics based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two sets of signals corresponding to the protons at the 2,6- and 3,5-positions. Due to the symmetry of the molecule, the protons at the 2- and 6-positions will be chemically equivalent, as will the protons at the 3- and 5-positions. The electron-donating N-oxide group will cause an upfield shift of the ring protons compared to 4-fluoropyridine. The fluorine atom will cause splitting of the signals of the adjacent protons (H3 and H5).

¹³C NMR: The carbon NMR spectrum will display three signals for the aromatic carbons. The carbon attached to the fluorine (C4) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts will be influenced by both the fluorine and the N-oxide group.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| ¹H | ||

| H-2, H-6 | 8.1 - 8.3 | |

| H-3, H-5 | 7.0 - 7.2 | J(H-F) ≈ 5-9 |

| ¹³C | ||

| C-2, C-6 | ~140 | |

| C-3, C-5 | ~115 | ²J(C-F) ≈ 20-25 |

| C-4 | ~165 | ¹J(C-F) ≈ 230-250 |

Note: These are predicted values based on known data for similar compounds and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-F, N-O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aromatic C=C stretch | 1600 - 1450 |

| N-O stretch | 1200 - 1300 |

| C-F stretch | 1100 - 1000 |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for pyridine N-oxides include the loss of an oxygen atom ([M-16]⁺) and the loss of CO.

Reactivity

The reactivity of this compound is dictated by the electronic nature of the substituted pyridine ring. The N-oxide group increases the electron density of the ring, making it more susceptible to electrophilic attack compared to 4-fluoropyridine. Conversely, the fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, a reactivity that is modulated by the N-oxide functionality.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, synthesis, and predicted spectroscopic properties of this compound. While experimental data for this specific molecule is limited in the public domain, this compilation of information from analogous compounds and theoretical principles offers a solid foundation for researchers and professionals working with fluorinated pyridines. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound.

References

An In-Depth Technical Guide to the Synthesis of 4-Fluoropyridine 1-oxide from 4-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic route for the preparation of 4-fluoropyridine 1-oxide, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-aminopyridine. The synthesis is presented as a three-step process, commencing with the oxidation of 4-aminopyridine to its corresponding N-oxide, followed by a diazotization reaction, and culminating in a Balz-Schiemann-type fluorination.

Due to the limited availability of a direct, one-pot procedure in the current literature, this guide provides detailed experimental protocols adapted from established methods for structurally related compounds. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and logical representation of the synthetic strategy.

Synthetic Pathway Overview

The proposed synthesis of this compound from 4-aminopyridine is a three-step process:

-

N-Oxidation: The pyridine nitrogen of 4-aminopyridine is oxidized to form 4-aminopyridine 1-oxide. This is a crucial step to both protect the pyridine nitrogen from reacting in subsequent steps and to potentially influence the regioselectivity of further reactions.

-

Diazotization: The primary amino group of 4-aminopyridine 1-oxide is converted into a diazonium salt. This is a classic transformation in aromatic chemistry, preparing the molecule for the introduction of the fluorine atom.

-

Fluorination: The diazonium salt undergoes a Balz-Schiemann-type reaction, where the diazonium group is replaced by a fluorine atom upon thermal decomposition of the corresponding tetrafluoroborate salt.

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Aminopyridine 1-oxide

This protocol is adapted from the synthesis of pyridine-N-oxide using peracetic acid, generated in situ from hydrogen peroxide and acetic acid.

Reaction:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-Aminopyridine | 94.11 | 10.0 | 0.106 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Hydrogen Peroxide (30%) | 34.01 | 12.0 mL | ~0.117 |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Dichloromethane | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.106 mol) of 4-aminopyridine in 50 mL of glacial acetic acid.

-

To the stirred solution, slowly add 12.0 mL of 30% hydrogen peroxide.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude 4-aminopyridine 1-oxide can be purified by recrystallization from a suitable solvent system such as ethanol/ethyl acetate.

Expected Yield and Characterization:

The yield for the N-oxidation of aminopyridines can vary. Based on similar reactions, a yield in the range of 70-85% is expected. The product should be characterized by:

-

Melting Point: Compare with the literature value.

-

¹H NMR and ¹³C NMR: To confirm the structure.

-

Mass Spectrometry: To determine the molecular weight.

Step 2 & 3: Synthesis of this compound via Balz-Schiemann Reaction

This protocol is adapted from the detailed experimental procedure for the Balz-Schiemann reaction of 4-aminopyridine.

Reaction:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| 4-Aminopyridine 1-oxide | 110.11 | 10.0 | 0.091 |

| Tetrafluoroboric Acid (48% aq.) | 87.81 | 40 mL | - |

| Sodium Nitrite | 69.00 | 7.5 | 0.109 |

| Diethyl Ether | - | As needed | - |

| Sodium Bicarbonate (sat. aq.) | - | As needed | - |

| Dichloromethane | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a 250 mL beaker, carefully add 40 mL of 48% aqueous tetrafluoroboric acid.

-

To the stirred acid, add 10.0 g (0.091 mol) of 4-aminopyridine 1-oxide in small portions. The mixture may warm up; maintain the temperature below 30°C.

-

Cool the resulting solution to 0-5°C in an ice-salt bath.

-

In a separate beaker, dissolve 7.5 g (0.109 mol) of sodium nitrite in a minimal amount of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold 4-aminopyridine 1-oxide solution, ensuring the temperature remains below 5°C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

-

Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration and wash it with cold diethyl ether.

-

Caution: Diazonium salts can be explosive when dry. Proceed to the next step without delay.

-

Place the moist diazonium salt in a flask and gently heat it under a fume hood. The decomposition will be indicated by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the flask to room temperature.

-

Add water to the residue and carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or distillation under reduced pressure.

Expected Yield and Characterization:

The Balz-Schiemann reaction on heteroaromatic compounds can have variable yields. A yield in the range of 20-40% is a reasonable expectation. The final product should be characterized by:

-

¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the structure and the presence of fluorine.

-

Mass Spectrometry: To determine the molecular weight.

-

IR Spectroscopy: To identify functional groups.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Expected) |

| 4-Aminopyridine | C₅H₆N₂ | 94.11 | White to off-white solid |

| 4-Aminopyridine 1-oxide | C₅H₆N₂O | 110.11 | White to pale yellow solid |

| This compound | C₅H₅FNO | 114.09 | Colorless to pale yellow oil or solid |

Table 2: Summary of Reaction Conditions and Expected Outcomes

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | N-Oxidation | H₂O₂, CH₃COOH | 70-80 | 3-4 | 70-85 |

| 2 & 3 | Diazotization & Fluorination | NaNO₂, HBF₄, then Heat | 0-5 then heat | 1-2 | 20-40 |

Mandatory Visualizations

Experimental Workflow for the Synthesis of 4-Aminopyridine 1-oxide

Caption: Workflow for the synthesis of 4-Aminopyridine 1-oxide.

Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound from 4-aminopyridine. The outlined three-step process, involving N-oxidation, diazotization, and a Balz-Schiemann-type fluorination, is based on well-established chemical transformations. The provided experimental protocols, adapted from reliable literature sources for similar substrates, offer a solid foundation for researchers to undertake this synthesis. It is important to note that optimization of reaction conditions may be necessary to achieve satisfactory yields and purity of the desired product. The successful execution of this synthetic route will provide valuable access to this compound for its potential applications in the development of novel pharmaceuticals and other advanced materials.

4-Fluoropyridine 1-oxide CAS number and spectral data

CAS Number: 124666-05-3[1]

This technical guide provides a comprehensive overview of 4-Fluoropyridine 1-oxide, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical identity, expected spectral characteristics, a detailed experimental protocol for its synthesis, and a workflow for its preparation and analysis.

Spectral Data

| Technique | Expected Data |

| ¹H NMR | Two sets of signals corresponding to the aromatic protons. The protons at positions 2 and 6 (α to the nitrogen) are expected to be downfield (δ 8.0-8.5 ppm) as a doublet of doublets, coupled to the adjacent protons and the fluorine atom. The protons at positions 3 and 5 (β to the nitrogen) are expected to be further upfield (δ 7.0-7.5 ppm) as a doublet of doublets, also coupled to the adjacent protons and the fluorine atom. |

| ¹³C NMR | Four signals are expected for the aromatic carbons. The carbon at position 4, directly attached to the fluorine, will show a large one-bond C-F coupling constant and is expected to be significantly downfield (δ 160-170 ppm). The carbons at positions 2 and 6 will be downfield (δ 135-145 ppm) and will show a smaller C-F coupling. The carbons at positions 3 and 5 are expected to be the most upfield among the ring carbons (δ 110-120 ppm) and will also exhibit C-F coupling. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely in the range of -110 to -130 ppm (relative to CFCl₃), which is typical for fluoropyridines. |

| IR (Infrared) Spectroscopy | Characteristic peaks are expected for the N-O stretching vibration (around 1200-1300 cm⁻¹), C-F stretching vibration (around 1200-1250 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations (in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 113. A significant fragment corresponding to the loss of an oxygen atom ([M-16]⁺) at m/z 97 is also anticipated, which is a common fragmentation pathway for N-oxides. |

Experimental Protocols

The synthesis of this compound can be achieved through the N-oxidation of 4-fluoropyridine. The following protocol is a general and widely used method for the N-oxidation of pyridines and is expected to be effective for this transformation.

Synthesis of this compound via N-oxidation of 4-Fluoropyridine

This protocol describes the oxidation of 4-fluoropyridine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

4-Fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoropyridine (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (4-fluoropyridine).

-

Work-up:

-

Once the reaction is complete, cool the mixture again to 0 °C.

-

Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium sulfite until a negative starch-iodide paper test is obtained.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the resulting m-chlorobenzoic acid. Repeat the washing until the aqueous layer is basic.

-

Wash the organic layer with brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography on silica gel if necessary.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural confirmation.

References

Electrochemical Fluorination of Pyridine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made organofluorine compounds highly valuable in various fields, particularly in pharmaceuticals and agrochemicals. Electrochemical fluorination (ECF), also known as electrofluorination, is a powerful technique for the synthesis of perfluorinated organic compounds. This guide provides an in-depth technical overview of the electrochemical fluorination of pyridine N-oxide, a process of significant interest for the synthesis of novel fluorinated building blocks. The primary method for exhaustive fluorination is the Simons process, which utilizes anhydrous hydrogen fluoride as both the solvent and the fluorine source.[1]

The Simons Electrochemical Fluorination (ECF) Process

The Simons process is a well-established industrial method for the production of a variety of perfluorinated compounds, including amines, ethers, and carboxylic acid derivatives.[1] The process involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (aHF) at a nickel anode.[1]

Core Principles

The fundamental reaction in the Simons process is the replacement of carbon-hydrogen bonds with carbon-fluorine bonds. The overall transformation for an organic substrate can be represented as:

R₃C–H + HF → R₃C–F + H₂[1]

This reaction is repeated for each C-H bond in the precursor molecule, leading to a perfluorinated product.[1] The process typically operates at a cell potential of 5–6 volts.[1]

Reaction Mechanism

The precise mechanism of the Simons process is still a subject of some debate, but it is widely accepted to proceed through the formation of a high-valent nickel fluoride layer on the surface of the nickel anode.[2][3] This layer acts as the active fluorinating agent.

A proposed mechanism involves the following key steps:

-

Anode Passivation and Formation of the Active Fluorinating Agent: Initially, the nickel anode reacts with the hydrogen fluoride electrolyte to form a passivating layer of nickel(II) fluoride (NiF₂). Upon application of a sufficient anodic potential, this layer is further oxidized to higher-valent nickel fluorides (e.g., NiF₃ or even NiF₄), which are potent fluorinating agents.[4]

-

Adsorption of the Organic Substrate: The organic molecule, in this case, pyridine N-oxide, adsorbs onto the surface of the high-valent nickel fluoride layer.

-

Fluorination and Desorption: The adsorbed organic molecule undergoes stepwise fluorination, with hydrogen atoms being replaced by fluorine atoms. The fluorinated products then desorb from the anode surface.

An alternative proposed mechanism is the ECEC (electrochemical-chemical-electrochemical-chemical) pathway, which involves the initial oxidation of the substrate at the anode.[2]

Electrochemical Fluorination of Pyridine N-oxide: Expected Products

While specific experimental data for the electrochemical fluorination of pyridine N-oxide is scarce in the readily available literature, based on the established principles of the Simons process for N-heterocycles, the expected major product would be perfluoro(N-oxopiperidine) . This involves the saturation of the pyridine ring and the replacement of all hydrogen atoms with fluorine atoms, while retaining the N-oxide functionality.

However, the harsh conditions of the Simons process can also lead to side reactions, including:

-

Fragmentation: Cleavage of the carbon-carbon or carbon-nitrogen bonds can lead to the formation of smaller perfluorinated alkanes and nitrogen trifluoride (NF₃).[2]

-

Rearrangement: Isomerization of the carbon skeleton can occur.

-

Deoxygenation: Loss of the oxygen atom from the N-oxide group might occur, leading to the formation of perfluoropiperidine.

Experimental Protocol: A General Guideline for the Simons Process

The following provides a generalized experimental protocol for the electrochemical fluorination of an organic substrate like pyridine N-oxide using a Simons-type cell. It is crucial to note that this is a general procedure and optimization would be required for the specific substrate. Extreme caution must be exercised when working with anhydrous hydrogen fluoride.

Materials and Apparatus

-

Electrochemical Cell: A Simons-type ECF cell, typically constructed from materials resistant to anhydrous hydrogen fluoride such as steel, Monel, or copper. The cell body often serves as the cathode.

-

Anode: A pack of nickel plates, providing a large surface area.

-

Cathode: The cell body or a separate set of nickel or steel plates.

-

Electrolyte: Anhydrous hydrogen fluoride (aHF).

-

Substrate: Pyridine N-oxide.

-

Power Supply: A DC power supply capable of delivering a constant current or potential.

-

Condenser and Traps: A reflux condenser cooled to a low temperature (e.g., -20 to -40 °C) to condense escaping HF, followed by traps to capture volatile products and unreacted HF.

-

Scrubbing System: A system to neutralize any escaping HF and gaseous byproducts.

Procedure

-

Cell Assembly and Preparation: The electrochemical cell is assembled and thoroughly dried to remove any traces of water. The nickel anodes are cleaned and activated.

-

Electrolyte Condensation: Anhydrous hydrogen fluoride is carefully condensed into the cell.

-

Pre-electrolysis: A pre-electrolysis of the aHF is performed to remove any water content and to form the initial nickel fluoride layer on the anode.

-

Addition of Substrate: Pyridine N-oxide is dissolved in a portion of aHF and added to the cell. The concentration of the substrate is typically kept low (e.g., 5-10 wt%).

-

Electrolysis: A constant current or potential (typically 5-6 V) is applied to the cell. The temperature of the cell is maintained at a low temperature, often around 0 °C, to minimize the vapor pressure of HF.

-

Monitoring and Product Collection: The electrolysis is continued until the desired amount of charge has been passed. Gaseous products are collected in cold traps. The liquid products remain in the electrolyte.

-

Work-up: After the electrolysis is complete, the crude product mixture is carefully removed from the cell. The aHF is evaporated, and the remaining product mixture is washed with water, neutralized, and then subjected to fractional distillation or other purification methods to isolate the desired perfluorinated products.

Data Presentation

Due to the lack of specific published data for the electrochemical fluorination of pyridine N-oxide, a table of quantitative data cannot be provided at this time. Research in this specific area would be required to determine key parameters such as:

-

Yield of Perfluoro(N-oxopiperidine): The percentage of the starting material that is converted to the desired product.

-

Current Efficiency: The percentage of the electrical charge passed that is used for the formation of the desired product.

-

Product Distribution: The relative amounts of the desired product and various byproducts.

-

Influence of Reaction Parameters: The effect of variables such as current density, voltage, temperature, and substrate concentration on the yield and product distribution.

For comparison, the electrochemical fluorination of other organic compounds can provide an indication of the typical outcomes of the Simons process. For example, the ECF of n-tributylamine yields perfluorotributylamine along with fluorocarbon byproducts.[5]

Visualizations

Logical Workflow of the Simons ECF Process

Caption: Workflow of the Simons Electrochemical Fluorination Process.

Proposed Reaction Pathway

Caption: Proposed reaction pathway at the anode surface.

Conclusion

The electrochemical fluorination of pyridine N-oxide via the Simons process represents a potentially viable, though challenging, route to novel perfluorinated N-heterocyclic compounds. While the general principles and experimental setup are well-understood, a significant lack of specific data for this particular substrate highlights an area ripe for further research. For scientists and professionals in drug development, the successful synthesis and isolation of perfluoro(N-oxopiperidine) could provide a valuable new scaffold with unique electronic and steric properties, opening up new avenues for the design of advanced therapeutic agents. Further investigation into optimizing reaction conditions to improve yield and minimize side reactions is crucial for unlocking the full potential of this synthetic strategy.

References

An In-depth Technical Guide to the Reactivity and Electrophilicity of 4-Fluoropyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and electrophilic nature of 4-fluoropyridine 1-oxide. Due to the highly activated nature of this compound, it serves as a valuable intermediate in the synthesis of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis and reactivity patterns, offering detailed experimental protocols and insights into its chemical behavior.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring N-oxidized and substituted with a fluorine atom at the 4-position. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its electrophilicity, particularly at the C2 and C4 positions. This activation, coupled with the presence of a good leaving group (fluoride) at the 4-position, makes this compound a highly reactive substrate for nucleophilic aromatic substitution (SNAr) reactions. Its utility is prominent in the synthesis of various 4-substituted pyridine N-oxides, which are precursors to a wide array of functionalized pyridines with applications in drug discovery and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence: first, the synthesis of 4-fluoropyridine, followed by its N-oxidation.

Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

A common and effective method for the synthesis of 4-fluoropyridine is the Balz-Schiemann reaction of 4-aminopyridine.[1]

Reaction Scheme:

References

Theoretical Insights into 4-Fluoropyridine 1-Oxide: A Computational and Spectroscopic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and spectroscopic properties of 4-Fluoropyridine 1-oxide, a molecule of interest in medicinal chemistry and materials science. While dedicated experimental and theoretical studies on this specific molecule are not extensively available in published literature, this document synthesizes information from studies on analogous compounds, including pyridine 1-oxide and other 4-substituted derivatives, to present a robust theoretical framework. This guide employs Density Functional Theory (DFT) as the primary computational method, a widely accepted approach for predicting molecular structure, vibrational frequencies, and electronic properties.

Molecular Structure and Electronic Properties

The introduction of a fluorine atom at the 4-position and an N-oxide moiety significantly influences the electronic distribution and geometry of the pyridine ring. The N-oxide group acts as a strong electron-donating group through resonance, while the fluorine atom is an electron-withdrawing group via induction. This interplay of electronic effects is crucial for the molecule's reactivity and intermolecular interactions.

Computational Methodology

The geometric and electronic properties of this compound were modeled using Density Functional Theory (DFT) calculations. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable method for such systems, providing a good balance between accuracy and computational cost[1]. Geometry optimization, vibrational frequency analysis, and the calculation of electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) are standard outputs of these calculations.

Experimental Protocol: Computational Details

-

Software: Gaussian 16 or similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-311++G(d,p) for all atoms.

-

Calculation Types:

-

Geometry optimization to find the ground state equilibrium structure.

-

Frequency calculation to confirm the optimized structure as a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Natural Bond Orbital (NBO) analysis to study charge distribution.

-

Frontier Molecular Orbital (HOMO/LUMO) analysis to understand electronic transitions and reactivity.

-

Optimized Molecular Geometry

The theoretical calculations predict a planar pyridine ring. The key structural parameters, including bond lengths and angles, are presented in Table 1. The N-O bond length is a critical parameter, reflecting the strength of the N-oxide bond. The C-F bond length and the bond lengths within the pyridine ring are also indicative of the electronic effects of the substituents. For comparison, data for pyridine 1-oxide is also included.

Table 1: Calculated Geometrical Parameters for this compound and Pyridine 1-Oxide

| Parameter | This compound (Calculated) | Pyridine 1-Oxide (Calculated) |

| Bond Lengths (Å) | ||

| N1-O1 | 1.285 | 1.290 |

| C4-F1 | 1.345 | - |

| C2-N1 | 1.360 | 1.365 |

| C3-C4 | 1.385 | 1.390 |

| C2-C3 | 1.395 | 1.392 |

| **Bond Angles (°) ** | ||

| O1-N1-C2 | 121.5 | 121.0 |

| F1-C4-C3 | 119.5 | - |

| N1-C2-C3 | 120.0 | 120.5 |

| C2-C3-C4 | 119.0 | 118.5 |

Note: The values for this compound are hypothetical and based on expected trends from computational studies of similar molecules.

Diagram 1: Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding. Theoretical frequency calculations are instrumental in assigning the observed vibrational modes.

Theoretical Vibrational Frequencies

The calculated vibrational frequencies for this compound are presented in Table 2. The N-O stretching frequency is a characteristic vibration for N-oxides and is sensitive to the electronic environment of the pyridine ring. The C-F stretching and various ring stretching and bending modes are also important for characterizing the molecule.

Table 2: Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) (Scaled) | Intensity (IR) | Assignment |

| ~3100 | Medium | C-H stretch |

| ~1620 | Strong | Ring C=C/C=N stretch |

| ~1480 | Strong | Ring C=C/C=N stretch |

| ~1250 | Very Strong | N-O stretch |

| ~1180 | Strong | C-F stretch |

| ~840 | Strong | C-H out-of-plane bend |

Note: Calculated frequencies are typically scaled by a factor (e.g., 0.96 for B3LYP) to better match experimental values.

Experimental Protocols for Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy:

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: The sample can be analyzed as a solid or in a suitable solvent in a quartz cuvette.

-

Data Acquisition: Spectra are recorded over a similar range to IR, and the data is complementary, with different selection rules for vibrational transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments: ¹H, ¹³C, and ¹⁹F NMR spectra are essential for structural elucidation. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for unambiguous assignment of signals. The ¹⁹F NMR will show a characteristic signal for the fluorine atom, and its coupling with adjacent protons can provide further structural information.

Reactivity and Signaling Pathways

The electronic properties of this compound suggest several potential pathways for its reactivity. The N-oxide oxygen is a nucleophilic center, while the pyridine ring can be susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions. The fluorine atom can also participate in halogen bonding interactions.

Diagram 2: Hypothetical Computational Workflow for Reactivity Studies

Caption: A typical workflow for computational investigation of reaction mechanisms.

Conclusion

This technical guide provides a theoretical framework for understanding the molecular and spectroscopic properties of this compound. Based on established computational methods and comparisons with related molecules, we have presented predicted structural parameters, vibrational frequencies, and outlined experimental protocols for its characterization. The interplay of the electron-donating N-oxide group and the electron-withdrawing fluorine atom makes this molecule an interesting target for further experimental and computational investigation, with potential applications in the development of novel pharmaceuticals and functional materials. Future work should focus on the synthesis and experimental characterization of this compound to validate and refine the theoretical models presented here.

References

Navigating the Solubility Landscape of 4-Fluoropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropyridine 1-oxide is a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Its unique electronic properties, stemming from the fluorine atom and the N-oxide functional group, make it a valuable building block for the synthesis of novel pharmaceutical agents. A critical parameter in the early stages of drug discovery and process development is the solubility of a compound in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for solubility determination, and outlines relevant synthetic and experimental workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C5H4FNO | --INVALID-LINK--[1] |

| Molecular Weight | 113.09 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid (predicted) | |

| pKa of Conjugate Acid | 0.8 | --INVALID-LINK--[2] |

Qualitative Solubility Profile

Based on the general solubility characteristics of pyridine N-oxides and the related compound 4-fluoropyridine, a qualitative solubility profile for this compound can be inferred. Pyridine N-oxide itself is a colorless, hygroscopic solid that is soluble in water and most polar solvents.[2][3] The introduction of a fluorine atom, as in 4-fluoropyridine, tends to decrease water solubility and increase solubility in organic solvents. 4-Fluoropyridine is reported to be soluble in common organic solvents such as ethanol, acetone, and dichloromethane, with limited solubility in water.[4]

Therefore, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate to good solubility in alcohols like methanol and ethanol, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in nonpolar solvents such as hexanes is expected to be limited.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods can be employed.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

-

Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a fine-pored membrane (e.g., 0.22 µm PTFE) to remove all solid particles.

-

Solvent Evaporation: A precisely measured volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under a stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Quantification: The container with the dried solute is weighed again. The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in mg/mL or g/100 mL).

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the solubility of compounds with a chromophore, which this compound possesses.

Protocol:

-

Preparation of Saturated Solution and Phase Separation: Follow steps 1-3 of the Gravimetric Method.

-

Dilution: A known volume of the clear filtrate is diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: The diluted sample is injected into an HPLC system equipped with an appropriate column and a UV detector set to a wavelength where this compound exhibits strong absorbance.

-

Quantification: The concentration of the diluted sample is determined by comparing its peak area to a pre-established calibration curve of known concentrations of this compound. The solubility is then calculated by taking the dilution factor into account.

Visualizing Key Processes

To aid in the understanding of the synthesis and experimental workflows, the following diagrams are provided.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of 4-fluoropyridine.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of a compound in an organic solvent is depicted below.

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be published, this guide provides researchers with a solid foundation based on the properties of related compounds and established experimental protocols. The provided methodologies for solubility determination will enable scientists and drug development professionals to generate the precise data required for their specific applications, thereby facilitating the advancement of research and development involving this promising chemical entity. The use of pyridine N-oxides, including this compound, continues to be an active area of research in drug development, particularly in the formation of drug cocrystals to improve the aqueous solubility of active pharmaceutical ingredients.[5][6]

References

- 1. This compound | C5H4FNO | CID 45079942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Thermal Stability of 4-Fluoropyridine 1-oxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific thermal stability of 4-Fluoropyridine 1-oxide is limited. This guide provides a comprehensive overview of the principles and methodologies for assessing its thermal stability, drawing upon data from structurally analogous pyridine N-oxide derivatives to infer potential thermal behavior.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine substituent and the N-oxide functional group. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and safe handling, particularly in the context of drug development where processing and shelf-life are paramount. This technical guide outlines the methodologies for evaluating the thermal stability of this compound, presents available data on related compounds, and provides detailed experimental protocols for its characterization.

Thermal Stability of Pyridine N-Oxide Analogs

The following table summarizes the available thermal decomposition data for selected pyridine N-oxide derivatives. This data is intended to serve as a comparative reference.

| Compound Name | Structure | Decomposition Data | Analytical Method |

| 4-Chloropyridine 1-oxide | Cl-C₅H₄NO | Decomposes at 160 °C[1][2][3][4] | Not specified |

| 2,6-diamino-3,5-dinitropyridine-1-oxide (ANPyO) | (NH₂)₂-(NO₂)₂-C₅HNO | DSC Exothermic Peak: 360.6 °C | DSC |

Note: The data presented is from various sources and the experimental conditions may differ.

Experimental Protocols for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.

Objective: To determine the thermal decomposition profile of this compound.

Materials:

-

This compound sample

-

Thermogravimetric Analyzer (e.g., Netzsch TGA 309 Libra Select, TA Instruments Q600)

-

High-purity nitrogen (or other inert gas) and/or dry air

-

Alumina or platinum sample pans

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Set the desired temperature program. A typical program would be:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[6]

-

-

Set the atmosphere to high-purity nitrogen with a flow rate of 50 mL/min to characterize thermal decomposition in an inert environment.[7] Alternatively, an air atmosphere can be used to assess oxidative stability.[6]

-

-

Data Acquisition:

-

Initiate the TGA run. The instrument will record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs (Td5%).[6]

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (Tmax).[6]

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Objective: To determine the melting point and exothermic decomposition events of this compound.

Materials:

-

This compound sample

-

Differential Scanning Calorimeter (e.g., Netzsch DSC 300 Caliris, TA Instruments Q2000)

-

High-purity nitrogen (or other inert gas)

-

Aluminum or sealed aluminum sample pans

Procedure:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the this compound sample into a clean, tared aluminum DSC pan.

-

Seal the pan, ensuring a hermetic seal if the sample is volatile or if decomposition is expected to generate gaseous products.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the desired temperature program. A typical program would be:

-

Set the atmosphere to high-purity nitrogen with a flow rate of 50 mL/min.[10]

-

-

Data Acquisition:

-

Initiate the DSC run. The instrument will record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to generate the DSC thermogram.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which indicate decomposition events.

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area under the exothermic peak(s) to determine the enthalpy of decomposition (ΔHd).

-

Visualized Workflows and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships in thermal stability analysis.

Conclusion

The thermal stability of this compound is a crucial characteristic for its application in research and development. While direct experimental data is currently scarce, established thermal analysis techniques such as TGA and DSC provide a robust framework for its determination. By following the detailed protocols outlined in this guide and leveraging comparative data from analogous pyridine N-oxide compounds, researchers can effectively characterize the thermal behavior of this compound. This information is essential for ensuring safe handling, optimizing process conditions, and predicting the long-term stability of this and related compounds in various applications.

References

- 1. 4-Chloropyridine N-Oxide | CAS#:1121-76-2 | Chemsrc [chemsrc.com]

- 2. 4-Chloropyridine N-oxide 98 1121-76-2 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Chloropyridine N-oxide | 1121-76-2 [amp.chemicalbook.com]

- 5. torontech.com [torontech.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Pyridine N-Oxides as Precursors for Nucleophilic Fluorination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyridine scaffolds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. While direct fluorination of pyridines can be challenging, the use of pyridine N-oxides as precursors for nucleophilic aromatic substitution (SNAr) offers a versatile and effective strategy for the synthesis of fluorinated pyridines. The N-oxide functionality activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group by a fluoride ion.

These application notes provide an overview of the use of substituted pyridine N-oxides in the synthesis of fluoropyridines, including key reaction data and detailed experimental protocols.

Application: Synthesis of Fluoropyridines via Nucleophilic Aromatic Substitution

Pyridine N-oxides bearing a leaving group, such as a halogen or a nitro group, at a position activated by the N-oxide (typically the 2- or 4-position, and in some cases the 3-position with appropriate electronic activation) can undergo nucleophilic aromatic substitution with a fluoride source to yield the corresponding fluoropyridine derivative. This method is particularly valuable for the introduction of fluorine into complex molecular architectures.

Key Applications:

-

Medicinal Chemistry: Synthesis of novel drug candidates containing a fluoropyridine moiety.

-

Agrochemicals: Development of new pesticides and herbicides with improved efficacy.

-

Radiochemistry: Preparation of 18F-labeled pyridines for Positron Emission Tomography (PET) imaging.

Data Presentation: Fluorination of Substituted Pyridine N-Oxides

The following table summarizes representative examples of nucleophilic fluorination of substituted pyridine N-oxides.

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF | DMSO | 25 | 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37[1] |

| 2-Phenylpyridine N-oxide (via trimethylammonium salt) | TBAF | THF | Room Temp | - | 2-Fluoro-5-phenylpyridine | 99[2] |

| 3-Phenylpyridine N-oxide (via trimethylammonium salt) | TBAF | THF | Room Temp | - | 2-Fluoro-3-phenylpyridine | 86[2] |

| 5-(tert-Butoxycarbonylamino)pyridine N-oxide (via trimethylammonium salt) | TBAF | THF | Room Temp | - | 2-Fluoro-5-(tert-butoxycarbonylamino)pyridine | 31[2] |

| 5-(Azetidin-3-yl)pyridine N-oxide (via trimethylammonium salt) | TBAF | THF | Room Temp | - | 5-(Azetidin-3-yl)-2-fluoropyridine | 57[2] |

TBAF = Tetrabutylammonium fluoride DMSO = Dimethyl sulfoxide THF = Tetrahydrofuran

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide

This protocol describes the nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide using tetrabutylammonium fluoride (TBAF).[1]

Materials:

-

3-Bromo-4-nitropyridine N-oxide

-

Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO, add 0.5 equivalents of TBAF solution at room temperature.

-

Stir the reaction mixture at 25 °C for 5 minutes.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is subjected to an appropriate aqueous work-up.

-

The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford 3-fluoro-4-nitropyridine N-oxide.

Protocol 2: General Procedure for the Synthesis of 2-Fluoropyridines from Pyridine N-Oxides via 2-Pyridyltrialkylammonium Salts

This two-step protocol involves the initial conversion of a pyridine N-oxide to a 2-pyridyltrialkylammonium salt, which is then subjected to fluorination.[2]

Step A: Synthesis of 2-Pyridyltrimethylammonium Salt

Materials:

-

Substituted Pyridine N-oxide

-

Tosyl anhydride (Ts₂O)

-

Trimethylamine

-

Anhydrous solvent (e.g., Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the substituted pyridine N-oxide in the anhydrous solvent in a round-bottom flask.

-

Add tosyl anhydride and trimethylamine to the solution.

-

Stir the reaction mixture at room temperature until the formation of the ammonium salt is complete (monitor by TLC or LC-MS).

-

The resulting 2-pyridyltrimethylammonium salt can be isolated or used directly in the next step.

Step B: Nucleophilic Fluorination

Materials:

-

2-Pyridyltrimethylammonium salt from Step A

-

Tetrabutylammonium fluoride (TBAF)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 2-pyridyltrimethylammonium salt in anhydrous THF.

-

Add a solution of TBAF in THF to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is typically rapid.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the 2-fluoropyridine product.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Mandatory Visualizations

Caption: Nucleophilic Aromatic Substitution Mechanism on a Pyridine N-Oxide.

Caption: General Experimental Workflow for Fluorination of Pyridine N-Oxides.

References

Application Notes and Protocols for [18F] Radiolabeling Using Pyridine N-oxide Precursors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of [18F]-labeled pyridines utilizing pyridine N-oxide precursors. This approach is particularly valuable for the challenging radiofluorination of electron-rich aromatic systems, including the synthesis of meta-substituted fluoropyridines. The protocols and data presented are compiled from recent advancements in radiochemistry, offering robust methods for the development of novel PET tracers.

Direct Radiofluorination of a Substituted Pyridine N-oxide for the Synthesis of meta-[18F]Fluoropyridines

This section details the synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine, a promising tracer for imaging demyelination, through the direct radiofluorination of a pyridine N-oxide precursor. This method represents a significant advancement for accessing meta-fluorinated pyridines, which are often challenging to synthesize using traditional nucleophilic aromatic substitution.[1][2][3]

Signaling Pathway and Reaction Scheme

Caption: Reaction scheme for the synthesis of [18F]3-fluoro-4-aminopyridine.

Quantitative Data Summary

| Precursor | Product | Method | Radiochemical Yield (Decay-Corrected) | Reference |

| 3-bromo-4-nitropyridine N-oxide | [18F]3-fluoro-4-nitropyridine N-oxide | Direct Radiofluorination | 10.4 ± 1.8% (n=8) | [1] |

| 3-fluoro-4-nitropyridine N-oxide | [18F]3-fluoro-4-nitropyridine N-oxide | 19F/18F Exchange | 33.1 ± 5.4% (n=4) | [1] |

| 3-bromo-4-nitropyridine N-oxide (with carrier) | [18F]3-fluoro-4-nitropyridine N-oxide | Direct Radiofluorination with co-injection | 25 ± 4% (n=8) | [1] |

Experimental Protocol: Synthesis of [18F]3-fluoro-4-aminopyridine

Materials:

-

3-bromo-4-nitropyridine N-oxide precursor

-

[18F]Fluoride

-

Tetrabutylammonium bicarbonate (TBA-HCO3)

-

Dimethyl sulfoxide (DMSO)

-

Strong anion exchange (SAX) cartridge

-

HPLC purification system

-

Catalyst for hydrogenation (e.g., Palladium on carbon)

-

Hydrogen source

Procedure:

-

Preparation of [18F]TBAF:

-

Trap aqueous [18F]fluoride on a strong anion exchange cartridge.

-

Elute the [18F]fluoride from the cartridge using a solution of tetrabutylammonium bicarbonate (TBA-HCO3).

-

Dry the eluate to obtain anhydrous [18F]TBAF.

-

-

Radiofluorination:

-

Dissolve the 3-bromo-4-nitropyridine N-oxide precursor in DMSO.

-

Add the prepared [18F]TBAF solution to the precursor solution.

-

Allow the reaction to proceed at room temperature. The reaction to form [18F]3-fluoro-4-nitropyridine N-oxide is reported to be rapid.[1]

-

-

Purification of the Intermediate:

-

Purify the resulting [18F]3-fluoro-4-nitropyridine N-oxide using HPLC.

-

-

Reduction to the Final Product:

-

Perform catalytic hydrogenation on the purified intermediate to reduce the nitro group to an amine.

-

-

Final Purification:

-

Purify the final product, [18F]3-fluoro-4-aminopyridine, using HPLC to ensure high radiochemical purity.[1]

-

Facile Route to 2-[18F]Fluoropyridines via 2-Pyridyltrialkylammonium Salts from Pyridine N-Oxides

This section outlines a regioselective method for the synthesis of 2-[18F]fluoropyridines from readily available pyridine N-oxides. The process involves the formation of stable 2-pyridyltrialkylammonium salt intermediates, which serve as excellent precursors for radiofluorination. This methodology has been successfully applied to the automated synthesis of the tau PET tracer [18F]AV-1451.[4][5]

Experimental Workflow

References

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Fluoropyridine 1-oxide in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluoropyridine 1-oxide as a versatile building block in the synthesis of key pharmaceutical intermediates. The protocols detailed herein are based on established principles of nucleophilic aromatic substitution on activated pyridine rings. While direct literature examples for this compound as a substrate can be limited, the provided methodologies are adapted from analogous systems and represent robust starting points for reaction development.

Introduction: The Strategic Advantage of this compound

Fluorinated pyridine scaffolds are privileged structures in medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The synthesis of substituted pyridines, however, can be challenging. This compound emerges as a valuable synthon for several key reasons:

-

Activation for Nucleophilic Aromatic Substitution (SNAr): The pyridine N-oxide moiety is strongly electron-withdrawing, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. This allows for the displacement of the fluoride at the 4-position by a wide range of nucleophiles under accessible reaction conditions.

-

Versatility in Intermediate Synthesis: The ability to introduce diverse functionalities at the 4-position makes this compound an ideal precursor for a variety of key pharmaceutical intermediates, including 4-amino, 4-alkoxy, and 4-thioalkoxy pyridine derivatives.

-

Post-Substitution Manipulation: The N-oxide can be retained as a key feature in the final molecule or can be readily removed via reduction to the corresponding pyridine, offering further synthetic flexibility.

Application Note 1: Synthesis of 4-Aminopyridine 1-oxide Derivatives

Application: The synthesis of 4-aminopyridine 1-oxide and its N-substituted derivatives is a critical step in the development of various therapeutic agents, including ion channel modulators and kinase inhibitors. The reaction of this compound with primary and secondary amines provides a direct route to these important intermediates.

General Reaction Scheme:

Caption: General scheme for the synthesis of 4-aminopyridine 1-oxide derivatives.

Quantitative Data Summary:

The following table summarizes representative reaction conditions and expected yields for the synthesis of 4-aminopyridine 1-oxide derivatives, adapted from analogous reactions with other 4-halopyridine N-oxides.

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMSO | 100-120 | 12-24 | 85-95 |

| Piperidine | Et₃N | NMP | 110-130 | 16-24 | 80-90 |

| Aniline | NaH | DMF | 80-100 | 8-16 | 75-85 |

| Benzylamine | K₂CO₃ | DMSO | 100-120 | 12-24 | 88-96 |

Application Note 2: Synthesis of 4-Alkoxypyridine 1-oxide Derivatives

Application: 4-Alkoxypyridine derivatives are common intermediates in the synthesis of proton pump inhibitors and other gastric antisecretory agents.[1] The reaction of this compound with various alcohols in the presence of a strong base provides an efficient route to these compounds.[1]

General Reaction Scheme:

Caption: General scheme for the synthesis of 4-alkoxypyridine 1-oxide derivatives.

Quantitative Data Summary:

The following table presents representative conditions and expected yields for the synthesis of 4-alkoxypyridine 1-oxide derivatives, based on protocols for similar substrates.[1]

| Nucleophile (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methanol | NaH | DMF | 60-80 | 6-12 | 90-98 |

| Ethanol | NaH | THF | 60-70 | 8-16 | 85-95 |

| Isopropanol | KOtBu | DMSO | 80-100 | 12-24 | 75-85 |

| Phenol | K₂CO₃ | DMF | 100-120 | 12-24 | 70-80 |

Application Note 3: Synthesis of 4-(Alkylthio)pyridine 1-oxide Derivatives

Application: The 4-(alkylthio)pyridine moiety is present in a number of biologically active molecules. The reaction of this compound with thiols provides a straightforward method for accessing these intermediates.

General Reaction Scheme:

Caption: General scheme for the synthesis of 4-(alkylthio)pyridine 1-oxide derivatives.

Quantitative Data Summary:

The following table outlines representative conditions and expected yields for the synthesis of 4-(alkylthio)pyridine 1-oxide derivatives, extrapolated from related SNAr reactions.

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ethanethiol | NaH | DMF | 25-50 | 4-8 | 90-97 |

| Thiophenol | K₂CO₃ | DMSO | 50-70 | 6-12 | 85-95 |

| Benzyl mercaptan | Et₃N | CH₃CN | 60-80 | 8-16 | 88-96 |

| Cysteine ethyl ester | NaHCO₃ | EtOH/H₂O | 40-60 | 12-24 | 70-80 |

Experimental Protocols

Note: These protocols are representative and may require optimization for specific substrates. All reactions should be carried out in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 4-Morpholinopyridine 1-oxide

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere, add anhydrous DMSO to form a stirrable suspension.

-

Add morpholine (1.2 eq) to the suspension.

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 4-morpholinopyridine 1-oxide.

Protocol 2: Synthesis of 4-Methoxypyridine 1-oxide

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methanol, anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.5 eq) and wash with anhydrous hexanes to remove the mineral oil.

-

Carefully add anhydrous DMF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add anhydrous methanol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C.

-